N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea
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Overview
Description
N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N’-phenylurea is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N’-phenylurea typically involves the reaction of 6-oxo-3-phenylpyridazine with an appropriate ethylating agent, followed by the reaction with phenylurea. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N’-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Oxo-3-phenylpyridazin-1(6H)-yl derivatives: These compounds share the pyridazinone core structure and exhibit similar chemical properties.
Phenylurea derivatives: Compounds with a phenylurea moiety that may have comparable biological activities.
Uniqueness
N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N’-phenylurea is unique due to its specific combination of the pyridazinone and phenylurea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88421-12-9 |
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Molecular Formula |
C19H18N4O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-3-phenylurea |
InChI |
InChI=1S/C19H18N4O2/c24-18-12-11-17(15-7-3-1-4-8-15)22-23(18)14-13-20-19(25)21-16-9-5-2-6-10-16/h1-12H,13-14H2,(H2,20,21,25) |
InChI Key |
XEEYIFDLSKZCQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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